molecular formula C17H13Cl2N3O3S B2541526 3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide CAS No. 478063-16-0

3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide

Cat. No.: B2541526
CAS No.: 478063-16-0
M. Wt: 410.27
InChI Key: ROKFDWSMFZMNTD-UHFFFAOYSA-N
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Description

3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of dichlorobenzene, pyrrole, and sulfonohydrazide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-(1H-pyrrol-1-yl)benzoic acid: This intermediate can be synthesized by reacting pyrrole with phthalic anhydride under acidic conditions.

    Formation of 2-(1H-pyrrol-1-yl)benzoyl chloride: The benzoic acid derivative is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 3,5-dichlorobenzenesulfonohydrazide: This compound can be prepared by reacting 3,5-dichlorobenzenesulfonyl chloride with hydrazine hydrate.

    Final coupling reaction: The acyl chloride intermediate is reacted with 3,5-dichlorobenzenesulfonohydrazide in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of 3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonohydrazide group to a sulfonamide.

    Substitution: The dichlorobenzene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfonamide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorobenzene and pyrrole moieties contribute to the compound’s overall reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N’-[2-(1H-indol-1-yl)benzoyl]benzenesulfonohydrazide
  • 3,5-dichloro-N’-[2-(1H-pyrrol-2-yl)benzoyl]benzenesulfonohydrazide
  • 3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonamide

Uniqueness

3,5-dichloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-(3,5-dichlorophenyl)sulfonyl-2-pyrrol-1-ylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c18-12-9-13(19)11-14(10-12)26(24,25)21-20-17(23)15-5-1-2-6-16(15)22-7-3-4-8-22/h1-11,21H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKFDWSMFZMNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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